3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol
Description
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C13H11N3OS/c18-13-14-12(15-16-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,15,16,18) |
InChI Key |
AUQMRIDKVLTSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=S)NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-(1-Naphthyloxy)acetohydrazide with Carbon Disulfide
This method, adapted from Schiff base synthesis protocols, involves a three-step sequence:
Step 1: Synthesis of Potassium Dithiocarbamate
2-(1-Naphthyloxy)acetohydrazide is condensed with carbon disulfide (CS₂) in ethanol containing potassium hydroxide (KOH), yielding potassium dithiocarbamate. The reaction proceeds at 60–70°C for 4–6 hours, with KOH acting as both base and desulfurizing agent.
Step 2: Cyclization with Hydrazine Hydrate
The dithiocarbamate intermediate is treated with excess hydrazine hydrate (N₂H₄·H₂O) under reflux, inducing cyclization to form 4-amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol. The reaction is monitored via thin-layer chromatography (TLC), with typical yields of 70–75%.
Step 3: Purification and Isolation
The crude product is recrystallized from ethanol-water (3:1 v/v), affording pale-yellow crystals. Characterization by ¹H NMR confirms the thiol proton as a singlet at δ 11.08–14.22 ppm, while IR spectra show S–H stretching at 2921–2851 cm⁻¹.
Nucleophilic Substitution and Lithiation-Protection Strategy
A patent-derived approach avoids isomerization by employing a protection-deprotection sequence:
Step 1: N-Methylation of 1,2,4-Triazole
1,2,4-Triazole is reacted with chloromethane (CH₃Cl) in ethanol under reflux with KOH, yielding 1-methyl-1,2,4-triazole. Excess CH₃Cl ensures complete methylation, minimizing residual triazole.
Step 2: 5-Position Protection
The 1-methyltriazole is dissolved in tetrahydrofuran (THF) and treated with n-butyllithium (n-BuLi) at −78°C, followed by dibromomethane (CH₂Br₂) to introduce a bromine at the 5-position. Alternatively, trimethylchlorosilane (TMSCI) adds a trimethylsilyl (TMS) group.
Step 3: Carboxylation and Esterification
The protected triazole reacts with carbon dioxide (CO₂) in the presence of lithium diisopropylamide (LDA), forming a carboxylic acid at the 3-position. Subsequent treatment with thionyl chloride (SOCl₂) and methanol (MeOH) converts the acid to a methyl ester.
Step 4: Deprotection and Thiol Formation
Hydrogenolysis with palladium on carbon (Pd/C) removes the bromine, or tetrabutylammonium fluoride (TBAF) cleaves the TMS group, yielding 3-[(1-naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol. Reported yields reach 72.5% for the bromo variant.
One-Pot Thioacylation and Cyclization
A streamlined method combines thioacylation and cyclization in a single reactor:
Procedure
1-Naphthol is reacted with propargyl bromide to form 1-naphthyloxypropargyl bromide. This intermediate is treated with thiourea (NH₂CSNH₂) in dimethylformamide (DMF) at 100°C, inducing cyclization to the triazole-thiol. The one-pot process reduces purification steps, achieving yields of 65–70%.
Optimization Insights
-
Catalyst: Potassium carbonate (K₂CO₃) enhances thioacylation efficiency.
-
Solvent: DMF stabilizes the thiolate intermediate, preventing oxidation.
-
Temperature: 100°C balances reaction rate and byproduct formation.
Comparative Analysis of Synthetic Routes
-
Regioselectivity: The lithiation-protection method ensures precise functionalization at the 3- and 5-positions, critical for pharmacological activity.
-
Scalability: Cyclocondensation is preferred for large-scale synthesis due to commercially available starting materials.
-
Cost: One-pot synthesis reduces reagent costs but requires high-purity DMF to prevent thiol oxidation.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR: The naphthyl protons appear as multiplets at δ 7.2–8.5 ppm, while the triazole C–H resonates at δ 8.3–8.5 ppm.
-
IR Spectroscopy: S–H stretches (2550–2600 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) confirm core structure.
-
Mass Spectrometry: Molecular ion peak at m/z 253.31 (C₁₃H₁₁N₃OS).
Purity Assessment
HPLC analysis with a C18 column (acetonitrile:water = 70:30) shows ≥98% purity for recrystallized products.
Applications and Derivatives
While beyond preparation scope, derivatives like Schiff bases (e.g., 4-amino-5-[(naphthyloxy)methyl]-triazole-3-thiol benzaldehyde adducts) exhibit enhanced bioactivity . Future work may explore click chemistry for azide-alkyne cycloadditions to diversify functionality.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The naphthyloxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-triazole-5-thiol scaffold is highly versatile, with substituents dictating biological activity and physical properties. Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The naphthyloxy group’s extended π-system may enhance π-π stacking in solid-state structures compared to smaller substituents like thiophene or methoxyphenyl .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in ’s compound correlate with anti-inflammatory activity, whereas electron-withdrawing groups (e.g., nitro in ) may favor antiradical effects.
Physicochemical Properties
- Solubility : The naphthyloxy group likely reduces aqueous solubility compared to smaller substituents (e.g., methoxyphenyl or thiophene). ’s tert-butylphenyl analog (C₁₂H₁₅N₃O, MW 217.27) shows similar hydrophobicity trends .
- Crystal Packing: Intermolecular interactions (C-H···S, O-H···S, π-π stacking) stabilize triazole-thiol derivatives .
Biological Activity
3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring with a naphthyloxy substituent, contributing to its unique electronic and steric properties. The presence of a thiol group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Properties
Research indicates that this compound may possess anticancer activity. A study evaluated a series of triazole derivatives, including this compound, against several cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The results showed moderate cytotoxicity with effective EC50 values ranging from 2–17 µM . The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. The thiol group in this compound may play a role in modulating inflammatory pathways by acting as an antioxidant or inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The thiol group can form reversible covalent bonds with cysteine residues in target enzymes.
- Nucleic Acid Interaction: Triazoles can intercalate into DNA or RNA structures, affecting replication and transcription processes.
Study on Anticancer Activity
A recent study investigated the effects of several triazole derivatives on human melanoma and breast cancer cell lines. Among the tested compounds, this compound demonstrated significant cytotoxic effects compared to control groups. It reduced cell viability significantly at concentrations as low as 10 µM after 24 hours of treatment .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various pathogens. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Data Summary
| Biological Activity | Target Organisms/Cells | EC50/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Bacteria/Fungi | Varies by strain | Cell wall synthesis inhibition |
| Anticancer | MDA-MB-231/Panc-1 | 2–17 µM | Apoptosis induction |
| Anti-inflammatory | Inflammatory cytokines | Not specified | Antioxidant activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1-Naphthyloxy)methyl]-1H-1,2,4-triazole-5-thiol?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursor hydrazides or thiosemicarbazides. For example, heterocyclic intermediates can be formed under reflux in polar solvents (e.g., ethanol) with catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media, followed by purification via recrystallization . Reaction conditions (70–80°C, 1–2 hours) and stoichiometric control are critical for yield optimization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR confirms substituent integration (e.g., naphthyloxy protons at δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm) .
- Mass spectrometry (ESI-MS) verifies molecular ion peaks and fragmentation patterns.
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Standard assays include:
- Forced swimming tests in rodents to evaluate actoprotective effects (dose: 100 mg/kg orally, measured via endurance time) .
- In vitro antioxidant assays (e.g., DPPH scavenging) to assess radical-neutralizing capacity. Statistical validation via Kolmogorov-Smirnov/Shapiro-Wilk tests ensures data robustness .
Advanced Research Questions
Q. How do substituents on the triazole ring influence actoprotective activity?
- Methodological Answer : Structure-activity relationships (SAR) reveal:
- Cation effects : Potassium salts (e.g., potassium 2-((triazolyl)thio)acetate) enhance activity compared to sodium analogs due to improved bioavailability .
- Aromatic substituents : Electron-withdrawing groups (e.g., nitro) reduce activity, while methoxy or halogens (e.g., 4-chlorobenzylidene) maintain efficacy . SAR studies require systematic substitution and comparative pharmacological profiling.
Q. What computational methods predict electronic properties relevant to biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces to model binding with biological targets .
- Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like xanthine oxidase, correlating binding affinity with observed anti-hypoxic activity .
Q. How can crystallography tools like SHELX resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines:
- Hydrogen bonding networks (e.g., S–H···N interactions stabilizing the triazole-thiol tautomer) .
- Intermolecular forces (e.g., π-π stacking of naphthyl groups), critical for understanding solid-state packing and solubility .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Dose-response normalization : Compare EC₅₀ values across studies using standardized models (e.g., hypoxia with hypercapnia vs. forced swimming).
- Meta-analysis : Pool data from structurally analogous compounds (e.g., thiophene- or pyridine-substituted triazoles) to identify trends masked by experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
